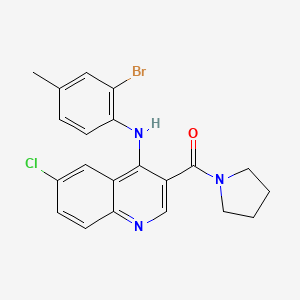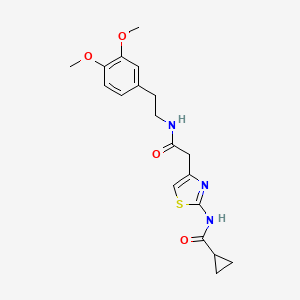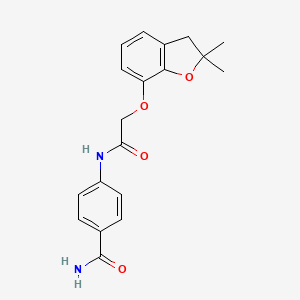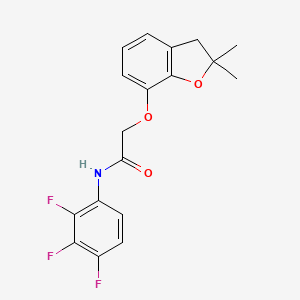
1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a unique substitution pattern, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In the context of anticancer research, it may interfere with cell signaling pathways that regulate cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar structural features.
2-Phenylimidazole: Shares the imidazole core but with different substitution patterns.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Uniqueness
1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H18N2S |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-methyl-2-[(3-methylphenyl)methylsulfanyl]-5-phenylimidazole |
InChI |
InChI=1S/C18H18N2S/c1-14-7-6-8-15(11-14)13-21-18-19-12-17(20(18)2)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3 |
Clave InChI |
WHVYYALFWQBLHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3,4-Dimethyl-2-(4-methylphenyl)-7-oxo-2H,6H,7H-pyrazolo[3,4-D]pyridazin-6-YL]-N-{[4-(propan-2-yloxy)phenyl]methyl}butanamide](/img/structure/B11280230.png)
![6-(4-benzylpiperidin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11280237.png)
![6-(sec-butylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11280241.png)

![methyl {1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetate](/img/structure/B11280254.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B11280293.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11280294.png)
![N-(2,3-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B11280300.png)


